molecular formula C16H17NO B15075493 4-(4-Isopropylbenzylideneamino)phenol CAS No. 139600-06-9

4-(4-Isopropylbenzylideneamino)phenol

Katalognummer: B15075493
CAS-Nummer: 139600-06-9
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: NRPJLMMBEGUBFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Isopropylbenzylideneamino)phenol is an organic compound with the molecular formula C16H17NO. It is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring, and an imine group linked to another aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylbenzylideneamino)phenol typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-aminophenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Isopropylbenzylideneamino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-Isopropylbenzylideneamino)phenol has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-(4-Isopropylbenzylideneamino)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in redox reactions, acting as an antioxidant by donating electrons to neutralize free radicals. The imine group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions contribute to the compound’s observed biological effects, such as antimicrobial and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Isopropylbenzylideneamino)phenol is unique due to its specific structural features, such as the presence of both a phenolic hydroxyl group and an imine group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Eigenschaften

CAS-Nummer

139600-06-9

Molekularformel

C16H17NO

Molekulargewicht

239.31 g/mol

IUPAC-Name

4-[(4-propan-2-ylphenyl)methylideneamino]phenol

InChI

InChI=1S/C16H17NO/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16(18)10-8-15/h3-12,18H,1-2H3

InChI-Schlüssel

NRPJLMMBEGUBFO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.